molecular formula C9H17N3O5 B13125320 (S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoicacid

(S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoicacid

Cat. No.: B13125320
M. Wt: 247.25 g/mol
InChI Key: ATFQKXOOPOLRNP-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoic acid typically involves multi-step organic synthesis techniques. One common method includes the protection of amino groups followed by the coupling of protected amino acids using peptide bond formation reactions. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled step-by-step on a solid support, allowing for efficient purification and isolation.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: Carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Amino groups can participate in nucleophilic substitution reactions, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions include various derivatives such as nitro compounds, alcohols, and substituted amides or esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Plays a role in studying enzyme-substrate interactions and protein folding mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of biodegradable polymers and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include the activation or inhibition of enzymatic reactions, influencing metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)butanoic acid
  • (S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)hexanoic acid

Uniqueness

(S)-5-Amino-2-((S)-3-amino-3-carboxypropanamido)pentanoic acid is unique due to its specific chain length and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and reaction kinetics, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H17N3O5

Molecular Weight

247.25 g/mol

IUPAC Name

(2S)-5-amino-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid

InChI

InChI=1S/C9H17N3O5/c10-3-1-2-6(9(16)17)12-7(13)4-5(11)8(14)15/h5-6H,1-4,10-11H2,(H,12,13)(H,14,15)(H,16,17)/t5-,6-/m0/s1

InChI Key

ATFQKXOOPOLRNP-WDSKDSINSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N)CN

Canonical SMILES

C(CC(C(=O)O)NC(=O)CC(C(=O)O)N)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.